Cas no 13669-65-3 (3-bromo-6-chloro-quinoline)

3-Bromo-6-chloro-quinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct bromo and chloro substituents at the 3- and 6-positions enhance its reactivity, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The compound's structural features allow for precise functionalization, enabling the synthesis of complex heterocyclic frameworks. High purity grades ensure consistent performance in applications such as drug discovery and material science. Its stability under standard conditions and compatibility with diverse reaction conditions further underscore its value as a building block in medicinal chemistry and agrochemical development.
3-bromo-6-chloro-quinoline structure
3-bromo-6-chloro-quinoline structure
Product Name:3-bromo-6-chloro-quinoline
CAS No:13669-65-3
MF:C9H5BrClN
MW:242.499700307846
MDL:MFCD18253965
CID:1016013
PubChem ID:15378465
Update Time:2025-05-21

3-bromo-6-chloro-quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-6-chloroquinoline
    • 3-Brom-6-chlor-chinolin
    • 3-bromo-6-chloro-quinoline
    • 6-chloro-3-bromoquinoline
    • AGN-PC-00P1SP
    • KB-235239
    • Quinoline, 3-bromo-6-chloro-
    • SureCN789944
    • VIPZVVMRXUNRAT-UHFFFAOYSA-N
    • SY258425
    • DTXSID50572186
    • CS-W000484
    • EN300-124511
    • MFCD18253965
    • SCHEMBL789944
    • 3-bromo-6-chloro_quinoline
    • AKOS025146624
    • DA-23946
    • 13669-65-3
    • AMY26095
    • AS-41420
    • A850554
    • SB33050
    • MDL: MFCD18253965
    • Inchi: 1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
    • InChI Key: VIPZVVMRXUNRAT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C=CC(=CC2=C1)Cl

Computed Properties

  • Exact Mass: 240.92945
  • Monoisotopic Mass: 240.92939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.673±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 12.89

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3-bromo-6-chloro-quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:13669-65-3)3-bromo-6-chloro-quinoline
Order Number:A850554
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:31
Price ($):251.0
Email:sales@amadischem.com

Additional information on 3-bromo-6-chloro-quinoline

3-Bromo-6-Chloro-Quinoline (CAS No. 13669-65-3): A Comprehensive Overview

3-Bromo-6-chloro-quinoline is a heterocyclic aromatic compound with the CAS registry number 13669-65-3. This compound belongs to the quinoline family, which is a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine substituents at the 3 and 6 positions, respectively, imparts unique chemical and physical properties to this molecule, making it a subject of interest in various fields of research and industrial applications.

The quinoline scaffold has been extensively studied due to its versatility in organic synthesis and its ability to serve as a building block for the development of bioactive compounds. 3-Bromo-6-chloro-quinoline has gained attention in recent years for its potential applications in drug discovery, materials science, and as an intermediate in the synthesis of advanced materials. Researchers have explored its role in the development of antiviral agents, anticancer drugs, and as a precursor for metalloorganic frameworks (MOFs) and coordination polymers.

Recent studies have highlighted the importance of halogen substitution patterns on the quinoline ring in modulating the electronic properties and reactivity of these compounds. The bromine and chlorine substituents in 3-bromo-6-chloro-quinoline create a highly electron-deficient aromatic system, which enhances its ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions. This makes it an ideal candidate for use in cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

In the field of medicinal chemistry, 3-bromo-6-chloro-quinoline has been investigated for its potential as an antiviral agent. A study published in 2022 demonstrated that this compound exhibits potent inhibitory activity against several enveloped viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The bromine substituent was found to play a critical role in enhancing the compound's antiviral efficacy by improving its membrane permeability and viral entry inhibition properties.

Beyond its biological applications, 3-bromo-6-chloro-quinoline has also been explored for its role in materials science. Researchers have utilized this compound as a precursor for the synthesis of metalloorganic frameworks (MOFs) with high surface area and porosity. These MOFs have potential applications in gas storage, catalysis, and sensing technologies. A 2023 study reported that 3-bromo-6-chloro-quinoline derivatives can form highly stable MOFs with exceptional thermal stability and gas adsorption capabilities.

The synthesis of 3-bromo-6-chloro-quinoline typically involves multi-step processes that include halogenation reactions on the quinoline core. One common approach involves the bromination of 6-chloroquinoline using N-bromosuccinimide (NBS) under radical conditions or through electrophilic substitution methods. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process.

From a structural standpoint, 3-bromo-6-chloro-quinoline exhibits a planar geometry due to the aromaticity of the quinoline ring system. The bromine atom at position 3 introduces significant electron-withdrawing effects, while the chlorine atom at position 6 further enhances the electron deficiency of the ring. This electronic configuration makes 3-bromo-6-chloro-quinoline highly reactive towards nucleophilic attack, particularly at positions ortho and para to the halogen substituents.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 3-bromo-6-chloro-quionline. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the electronegativity of bromine and chlorine atoms. These findings have provided valuable information for designing more efficient synthetic routes and predicting reactivity trends in related compounds.

In conclusion, 3-bromo-6-chloro-quionline (CAS No. 13669-65) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, derived from its halogen-substituted quinoline structure, make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new functionalities and applications for this compound, it is expected to play an increasingly important role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:13669-65-3)3-bromo-6-chloro-quinoline
A850554
Purity:99%
Quantity:1g
Price ($):251.0
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